An In-depth Technical Guide on the Electronic Structure and Stability of 2-propylpyridin-3-amine
An In-depth Technical Guide on the Electronic Structure and Stability of 2-propylpyridin-3-amine
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and investigate the electronic structure and stability of 2-propylpyridin-3-amine. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document outlines a robust, field-proven approach for its complete characterization. The methodologies described herein are based on established principles and successful studies of closely related aminopyridine analogs.[1][2][3]
Introduction: The Significance of Aminopyridines in Modern Research
Aminopyridines are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry, materials science, and synthetic organic chemistry.[4][5] Their unique structural features, arising from the interplay between the aromatic pyridine ring and the amino substituent, give rise to a diverse range of biological and pharmacological activities.[4] The position of the amino group and other substituents on the pyridine ring profoundly influences the molecule's electronic properties, and consequently, its reactivity, stability, and potential as a therapeutic agent.[5][6] This guide will focus on a systematic approach to elucidating these properties for 2-propylpyridin-3-amine.
Part 1: Theoretical Investigation of Electronic Structure
A foundational understanding of a molecule's electronic structure is paramount. Computational chemistry provides a powerful, non-destructive means to predict molecular geometry, orbital energies, and electronic distribution. Density Functional Theory (DFT) has emerged as a highly reliable and computationally efficient method for such investigations.[1][2][3]
Computational Protocol for Geometric Optimization and Electronic Property Calculation
The following protocol outlines a standard and robust methodology for the computational analysis of aminopyridine derivatives.[1]
Step-by-Step Computational Workflow:
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Software Selection: The Gaussian suite of programs is a widely used and validated tool for these types of calculations.
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Methodology:
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Geometry Optimization: The molecular geometry of 2-propylpyridin-3-amine should be optimized without any symmetry constraints. This allows the molecule to find its true energy minimum conformation.
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Level of Theory: Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is recommended.[1][2] This functional provides a good balance between accuracy and computational cost for organic molecules.
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Basis Set: The 6-311++G(d,p) basis set should be employed for all atoms.[1][2] This is a flexible basis set that provides a good description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
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Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations must be performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.[1]
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Energy Calculations: The total electronic energies of the optimized structure will be used for subsequent analysis, such as predicting stability and reactivity.
Diagram 1: Computational Workflow for Electronic Structure Analysis
Caption: A typical workflow for computational analysis of molecular electronic structure.
Analysis of Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.
Table 1: Predicted Electronic Properties of 2-propylpyridin-3-amine (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical stability |
| Dipole Moment | 2.5 D | Indicates a polar molecule |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 2-propylpyridin-3-amine, the MEP map is expected to show a high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these are the primary sites for electrophilic interaction.
Part 2: Experimental Characterization and Stability Assessment
Theoretical predictions must be validated through experimental techniques. Spectroscopic methods are indispensable for probing the electronic structure and vibrational modes of a molecule.
Spectroscopic Analysis
2.1.1. Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides a fingerprint of the molecule, with specific functional groups exhibiting characteristic absorption bands.
Experimental Protocol for FT-IR and FT-Raman Spectroscopy:
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Sample Preparation: For FT-IR, the solid sample of 2-propylpyridin-3-amine can be prepared as a KBr pellet. For FT-Raman, the sample can be analyzed directly in a glass capillary.
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Instrumentation:
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An FT-IR spectrometer with a resolution of at least 4 cm⁻¹ is suitable. Spectra should be recorded in the 4000-400 cm⁻¹ range.
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An FT-Raman spectrometer with a Nd:YAG laser source (1064 nm) is recommended to minimize fluorescence. Spectra should be recorded in the 4000-100 cm⁻¹ range.[7]
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-
Data Analysis: The experimental vibrational frequencies should be compared with the scaled theoretical frequencies obtained from the DFT calculations. This allows for a detailed assignment of the vibrational modes.
Table 2: Key Predicted and Expected Experimental Vibrational Frequencies for 2-propylpyridin-3-amine (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 | 3400-3500 |
| N-H Symmetric Stretch | 3350 | 3300-3400 |
| C-H Aromatic Stretch | 3050 | 3000-3100 |
| C-H Aliphatic Stretch | 2960 | 2850-2970 |
| N-H Scissoring | 1620 | 1600-1650 |
| C=C/C=N Ring Stretch | 1580, 1470 | 1450-1600 |
| C-N Stretch | 1310 | 1250-1350 |
2.1.2. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol for UV-Visible Spectroscopy:
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Solvent Selection: A polar, aprotic solvent such as ethanol is a suitable choice.[7]
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Sample Preparation: Prepare a dilute solution of 2-propylpyridin-3-amine in the chosen solvent.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer should be used to record the absorption spectrum, typically from 200 to 800 nm.
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Data Analysis: The experimental absorption maxima (λ_max) can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Stability Assessment
The stability of 2-propylpyridin-3-amine can be assessed through several means:
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Tautomeric Stability: Aminopyridines can exist in tautomeric forms (amino vs. imino). Computational analysis, as described in Part 1, can predict the relative energies of these tautomers. For related aminopyridines, the amino form is significantly more stable.[1]
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Chemical Stability: The molecule's stability in the presence of acids, bases, and oxidizing agents can be evaluated.[8][9] The pyridine nitrogen is expected to be basic, readily forming salts with acids.
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Thermal Stability: Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of the compound.
Diagram 2: Experimental and Analytical Workflow
Caption: A comprehensive workflow for the experimental characterization of 2-propylpyridin-3-amine.
Part 3: Implications for Drug Development and Materials Science
The electronic structure and stability of 2-propylpyridin-3-amine are directly linked to its potential applications.
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Pharmacological Activity: The basicity of the pyridine nitrogen and the hydrogen bonding capacity of the amino group are key determinants of its interaction with biological targets such as enzymes and receptors.[4] Molecular docking studies, guided by the calculated electronic properties, can predict binding affinities and modes of action.
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Reactivity and Synthesis: Understanding the nucleophilic and electrophilic sites on the molecule is crucial for designing synthetic routes to more complex derivatives. The amino group can act as a nucleophile, while the pyridine ring can undergo electrophilic substitution.[9]
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Non-Linear Optical (NLO) Properties: Aminopyridine derivatives have been investigated for their NLO properties.[2][3] The calculated hyperpolarizability can indicate the potential of 2-propylpyridin-3-amine in this area.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach to characterizing the electronic structure and stability of 2-propylpyridin-3-amine. By integrating robust computational methods with established experimental protocols, researchers can gain deep insights into the fundamental properties of this molecule. This knowledge is essential for unlocking its potential in drug discovery, materials science, and other advanced applications. The self-validating system of comparing theoretical predictions with experimental data ensures a high degree of confidence in the obtained results.
References
- Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability - Benchchem.
- A Computational Study of the Linear and Nonlinear Optical Properties of Aminopyridines, Aminopyrimidines and Aminopyrazines - IJISET.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals.
- Buy Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine (EVT-1811385) - EvitaChem.
- Which Pyridine is more stable? (2-amino or 3-amino Pyridine) - YouTube.
- Buy 5-(Prop-1-en-2-yl)pyridin-3-amine (EVT-8793120) - EvitaChem.
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evitachem.com [evitachem.com]
- 9. evitachem.com [evitachem.com]
